1,3-Dimethylindenyllithium
Description
1,3-Dimethylindenyllithium is a lithiated indene derivative with methyl substituents at the 1- and 3-positions of the indenyl ring. This organometallic compound is significant in synthetic chemistry, particularly in polymerization catalysis and as a precursor for tailored organolithium reagents. Its structure combines the aromatic stability of the indenyl system with the reactivity of a lithium atom, enabling diverse applications in asymmetric synthesis and materials science.
Properties
IUPAC Name |
lithium;1,3-dimethylinden-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h3-7H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPFOAFPFYADOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=C(C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylindenyllithium can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylindene with an organolithium reagent, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors, precise temperature control, and inert atmospheres to prevent unwanted reactions with moisture or oxygen.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindenyllithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, participating in substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Typically, inert solvents like THF or diethyl ether are used.
Temperature: Reactions are often carried out at low temperatures (-78°C to 0°C) to control reactivity.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with alkyl halides yield substituted indenes.
Scientific Research Applications
1,3-Dimethylindenyllithium has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It can initiate polymerization reactions, leading to the formation of various polymeric materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is involved in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-dimethylindenyllithium exerts its effects is primarily through its role as a nucleophile. The lithium atom in the compound is highly electropositive, making the carbon atoms adjacent to it nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes analogs such as 1,1-Dimethylindan () and indene derivatives with dioxo or dione groups (). Below is a comparative analysis based on substitution patterns, reactivity, and applications:
2.1 Substitution Patterns and Stability
- This contrasts with 1,1-Dimethylindan (), where methyl groups occupy adjacent positions, creating a more rigid, non-lithiated structure. The absence of lithium in 1,1-Dimethylindan limits its use in organometallic reactions .
- Indene-dione Derivatives (e.g., 1,3-Indandione derivatives in ): These compounds lack lithium but feature electron-withdrawing dione groups, which significantly alter redox properties compared to lithiated systems. For example, 2-(Diphenylacetyl)indan-1,3-dione () is a rodenticide, highlighting how functional group changes shift applications from catalysis to biocidal roles .
Data Table: Key Properties of Related Compounds
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources explicitly discuss this compound. Comparisons are extrapolated from non-lithiated or functionally distinct analogs. For example, 1,1-Dimethylindan () shares the indene backbone but lacks lithium and has divergent substitution .
- Functional Group Impact : The presence of lithium in indenyllithium derivatives drastically modifies reactivity compared to carbonyl-substituted indenes (–4). This underscores the need for targeted studies on lithiated systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
